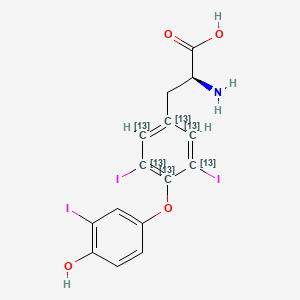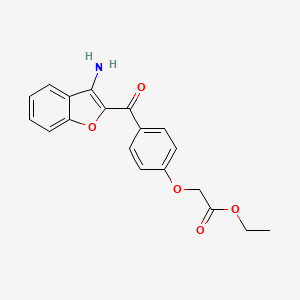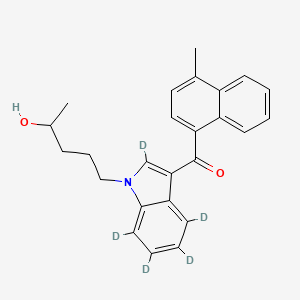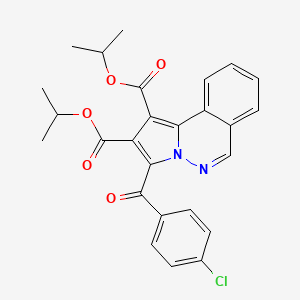
2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also features a methylprop-2-en-1-yl group attached to the benzothiazole ring, adding to its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions
2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with different functional groups.
Benzothiazole: The parent compound without additional substituents.
2-aminobenzothiazole: A benzothiazole derivative with an amino group.
Uniqueness
2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique structural features, such as the presence of the methylprop-2-en-1-yl group and the sulfone moiety
特性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
2-(2-methylprop-2-enyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H11NO3S/c1-8(2)7-12-11(13)9-5-3-4-6-10(9)16(12,14)15/h3-6H,1,7H2,2H3 |
InChIキー |
XXAGRRSPENJLST-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



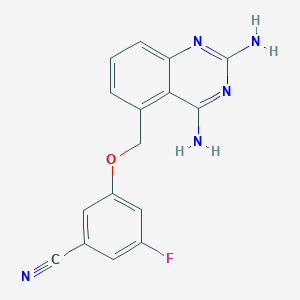

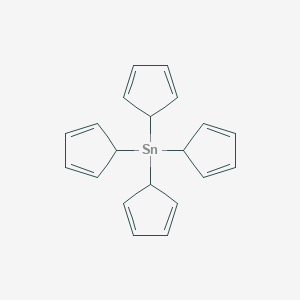
![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
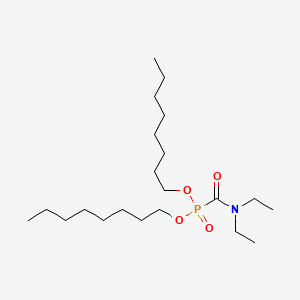
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
